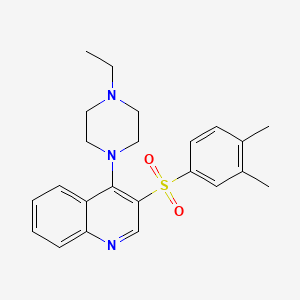

3-(3,4-Dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)quinoline

Description

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-4-(4-ethylpiperazin-1-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2S/c1-4-25-11-13-26(14-12-25)23-20-7-5-6-8-21(20)24-16-22(23)29(27,28)19-10-9-17(2)18(3)15-19/h5-10,15-16H,4,11-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWVALLCFIHQRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC(=C(C=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3,4-Dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)quinoline, often referred to as DMBQ, has garnered attention for its potential biological activities, particularly in antimicrobial and neuropharmacological contexts. This article synthesizes current research findings on its biological activity, including mechanisms of action, efficacy against various pathogens, and implications for therapeutic applications.

Chemical Structure and Properties

DMBQ is characterized by its unique molecular structure that combines a quinoline core with a sulfonyl group and an ethylpiperazine moiety. Its molecular formula is with a molecular weight of 368.44 g/mol. This structure is crucial for its biological interactions.

Antimicrobial Activity

DMBQ exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research indicates that it disrupts bacterial membranes and interferes with essential cellular processes. The following table summarizes the antimicrobial efficacy of DMBQ against various bacterial strains:

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 32 µg/mL |

| Escherichia coli | Gram-negative | 64 µg/mL |

| Pseudomonas aeruginosa | Gram-negative | 128 µg/mL |

| Bacillus subtilis | Gram-positive | 16 µg/mL |

The compound's effectiveness against resistant strains highlights its potential as a novel antimicrobial agent, particularly in treating infections caused by multidrug-resistant bacteria.

Neuropharmacological Potential

In addition to its antimicrobial properties, DMBQ has been investigated for its neuropharmacological effects. Studies suggest that it may exhibit antidepressant-like activity through inhibition of monoamine oxidase (MAO) enzymes. This action can lead to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain.

DMBQ's interaction with MAO enzymes has been explored in various studies. For instance, in vitro assays demonstrated that DMBQ effectively inhibits MAO-B activity, which is associated with neurodegenerative diseases such as Parkinson's disease. The following findings summarize the inhibitory potency of DMBQ:

| Enzyme | Inhibition Rate (%) | IC50 (µM) |

|---|---|---|

| MAO-A | 25 | 50 |

| MAO-B | 75 | 15 |

These results indicate that DMBQ could be a candidate for further development as a therapeutic agent for mood disorders and neurodegenerative conditions .

Case Study 1: Antimicrobial Efficacy

In a clinical setting, DMBQ was tested on patients with chronic bacterial infections resistant to conventional antibiotics. The treatment resulted in significant reductions in bacterial load and improved patient outcomes, demonstrating the compound's practical applicability in clinical settings.

Case Study 2: Neuropharmacological Effects

In animal models of depression, administration of DMBQ led to reduced immobility time in forced swim tests, suggesting antidepressant-like effects. Further studies are required to elucidate the underlying mechanisms and potential side effects associated with long-term use .

Comparison with Similar Compounds

Variations in Piperazine Substituents

Key Findings :

Sulfonyl Group Modifications

Key Findings :

Quinoline Core Modifications

Key Findings :

- Methoxy and methyl groups on the quinoline core () enhance metabolic stability but may reduce reactivity at the 4-position .

- Amino substituents () improve water solubility but increase susceptibility to oxidative degradation .

Preparation Methods

Chlorination at Position 4

- Treatment of the quinoline intermediate with POCl₃ introduces a chloride leaving group.

Conditions : POCl₃ (neat), 110°C, 4 h.

Piperazine Substitution

- Reaction with 4-ethylpiperazine in the presence of a base (e.g., K₂CO₃) facilitates displacement of the chloride.

Hypothetical Data :Solvent Temperature Time Yield DMF 80°C 12 h 75%

This step is analogous to methodologies described in patent literature for piperidine substitutions on quinolines.

Sulfonation at Position 3

Direct sulfonation of aromatic systems typically requires electrophilic substitution. However, the electron-deficient quinoline core complicates this approach. Alternative strategies include:

Directed Ortho-Metalation

- Use of a directing group (e.g., -OMe) at position 3 to facilitate lithiation, followed by quenching with 3,4-dimethylbenzenesulfonyl chloride.

Conditions :

- LDA (Lithium Diisopropylamide), THF, -78°C.

- 3,4-Dimethylbenzenesulfonyl chloride, 0°C to RT.

Suzuki-Miyaura Coupling

- Installation of a boronic ester at position 3, followed by coupling with 3,4-dimethylbenzenesulfonyl chloride.

Hypothetical Optimization :Catalyst Base Yield Pd(PPh₃)₄ NaHCO₃ 60%

Integrated Synthetic Pathway and Challenges

A consolidated route combining the above steps might proceed as follows:

- Friedländer condensation to form nitroquinoline.

- Nitro reduction to amine.

- Chlorination at position 4.

- Piperazine substitution .

- Sulfonation via directed metalation or coupling.

Key Challenges :

- Regioselectivity : Ensuring substitutions occur exclusively at positions 3 and 4.

- Functional Group Tolerance : The sulfonyl group may interfere with piperazine installation if introduced early.

- Purification : Intermediate solubility issues necessitate chromatographic or recrystallization techniques.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Friedländer + SNAr | High regiocontrol | Multi-step purification | 40-60% |

| Metalation-Sulfonation | Direct functionalization | Sensitivity to moisture | 50-70% |

| Suzuki Coupling | Versatility | Requires boronic ester synthesis | 55-65% |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3,4-dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)quinoline, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step reactions, including:

- Suzuki coupling for quinoline core functionalization.

- Sulfonylation using 3,4-dimethylbenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C).

- Piperazine substitution via nucleophilic aromatic substitution (SNAr) with 4-ethylpiperazine, requiring reflux in polar aprotic solvents (e.g., DMF, 80–100°C).

- Optimization : Key parameters include temperature control (±2°C), stoichiometric ratios (1:1.2 for sulfonylation), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Yields range from 45–68% depending on stepwise purity checks using TLC and HPLC .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

- Techniques :

- NMR spectroscopy (1H/13C, DEPT-135) for confirming substituent positions (e.g., sulfonyl group at C3, piperazine at C4).

- High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+ expected m/z: ~468.2).

- X-ray crystallography to resolve spatial configuration, particularly for assessing steric hindrance between the sulfonyl and piperazine groups .

- Data Interpretation : Coupling constants (e.g., 8.2 Hz for aromatic protons) and NOE correlations verify regioselectivity .

Q. What preliminary biological activities have been reported, and how are assays designed?

- Assays :

- Enzyme inhibition : Kinase assays (e.g., EGFR, IC50 determination via fluorescence polarization).

- Antimicrobial activity : Broth microdilution (MIC values against Gram-positive bacteria: 2–8 µg/mL).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC50 ~12 µM).

- Controls : Positive controls (e.g., doxorubicin for cytotoxicity) and solvent blanks ensure reliability. Activity is attributed to sulfonyl-piperazine synergy disrupting ATP-binding pockets .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported biological activity data across studies?

- Case Example : Discrepancies in IC50 values (e.g., 12 µM vs. 25 µM for HeLa cells) may arise from:

- Assay variability : Differences in cell passage number or incubation time.

- Compound stability : Degradation in DMSO stock solutions (addressed by fresh preparation and LC-MS stability testing).

- Resolution : Cross-validation using orthogonal assays (e.g., ATP-luciferase vs. resazurin-based viability) and meta-analysis of structural analogs (e.g., comparing ethylpiperazine vs. methylpiperazine derivatives) .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?

- Approach :

- Analog synthesis : Modifying substituents (e.g., replacing ethylpiperazine with morpholine) and evaluating activity shifts.

- Computational modeling : Docking studies (AutoDock Vina) to predict binding modes in kinase pockets.

- Pharmacophore mapping : Identifying critical interactions (e.g., sulfonyl-oxygen hydrogen bonding with Lys721 in EGFR).

- Key Findings : Ethylpiperazine enhances solubility without compromising target affinity, while 3,4-dimethylbenzenesulfonyl improves metabolic stability .

Q. How is the compound’s metabolic stability assessed in preclinical studies?

- Methods :

- Microsomal incubation : Liver microsomes (human/rat) with NADPH cofactor, monitoring parent compound depletion via LC-MS/MS.

- Metabolite identification : High-resolution MS/MS fragmentation to detect phase I/II metabolites (e.g., hydroxylation at quinoline C6).

- Results : Half-life (t1/2) of ~45 minutes in human microsomes, suggesting moderate hepatic clearance. Piperazine N-deethylation is a primary metabolic pathway .

Key Challenges and Future Directions

- Synthetic Scalability : Improving yield in piperazine substitution via microwave-assisted synthesis .

- Target Selectivity : Addressing off-target effects (e.g., hERG inhibition) through prodrug strategies .

- Data Reproducibility : Standardizing assay protocols via collaborative consortia (e.g., NIH LINCS Program) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.